molecular formula C10H13BrN2O2 B13200036 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole

4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole

Katalognummer: B13200036
Molekulargewicht: 273.13 g/mol
InChI-Schlüssel: LUHYIMABHYQSPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a brominated pyrazole derivative featuring a 3,6-dioxabicyclo[3.1.0]hexane moiety at position 5 and an isopropyl group at position 1. Its molecular formula is C₁₁H₁₄BrN₂O₂ (molecular weight: 299.15 g/mol), distinguishing it from simpler pyrazole derivatives. The bromine atom at position 4 contributes to electrophilic reactivity, making it a versatile intermediate in medicinal and materials chemistry .

Eigenschaften

Molekularformel

C10H13BrN2O2

Molekulargewicht

273.13 g/mol

IUPAC-Name

4-bromo-5-(3,6-dioxabicyclo[3.1.0]hexan-1-yl)-1-propan-2-ylpyrazole

InChI

InChI=1S/C10H13BrN2O2/c1-6(2)13-9(7(11)3-12-13)10-5-14-4-8(10)15-10/h3,6,8H,4-5H2,1-2H3

InChI-Schlüssel

LUHYIMABHYQSPU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=C(C=N1)Br)C23COCC2O3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole typically involves multiple steps. One common approach is the annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of photochemistry and advanced catalytic systems suggests that scalable methods could be developed with further research.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

Potential Applications

4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole has potential applications in various fields:

  • Pharmaceutical Chemistry The compound can be a building block for synthesizing complex drug molecules. Its unique structure can be modified to create derivatives with enhanced biological properties.
  • Agrochemicals It can be used in developing new pesticides or herbicides.
  • Materials Science It may be incorporated into novel materials with specific properties.

Research suggests that compounds similar to 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole exhibit various biological activities. However, the specific biological activity of 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole requires further investigation through pharmacological studies. Interaction studies are also crucial for understanding how 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole interacts with biological targets. Such studies are essential for assessing the therapeutic potential and safety profile of this compound.

Structural Analogs

Several compounds share structural features with 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-5-methylpyrazolePyrazole ring with a methyl groupLacks the bicyclic structure
3,6-Dioxabicyclo[3.1.0]hexane derivativeBicyclic structureDifferent substituents on the pyrazole
4-Amino-pyrazoleAmino group instead of brominePotentially different biological activities

Wirkmechanismus

The mechanism of action of 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. Further research is needed to fully elucidate these mechanisms and identify the exact molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Bromo Substituents
  • 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole (CAS: 2059994-48-6):
    • Differs in the bicyclic system (3-methyl vs. 3,6-dioxa) and N-alkyl group (ethyl vs. isopropyl).
    • Molecular weight: 271.15 g/mol, highlighting the impact of oxygen substitution on mass .
  • 4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole (CAS: 1248177-27-6):
    • Features a methoxypropyl chain and methyl groups, increasing hydrophobicity compared to the target compound .
Heterocyclic Modifications

Physical and Spectral Properties

Melting Points
Compound Melting Point (°C) Reference
Target Compound Not reported
4-Bromo-1-ethyl analog Not reported
4-Bromo-3-(4-chlorophenyl) derivative 129–130
4-Bromo-3-(4-methoxyphenyl) derivative 160–161

The absence of melting point data for the target compound suggests further experimental characterization is needed.

Spectral Data
  • IR Spectroscopy :
    • Target compound: Expected C-O stretches (~1100 cm⁻¹) from the dioxabicyclo group, distinct from sulfonamide (1160–1335 cm⁻¹) or carbonyl (1650–1670 cm⁻¹) peaks in analogs .
    • Compound 17 (): Shows NH/NH₂ stretches (3068–3385 cm⁻¹), absent in the target due to lack of amine groups .
  • ¹H-NMR :
    • The isopropyl group in the target compound would show a septet (~3.5–4.0 ppm) and doublets for methyl groups, differing from ethyl or methoxypropyl substituents in analogs .

Biologische Aktivität

4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole is a novel compound with a unique bicyclic structure and potential biological activities. This article aims to summarize its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H13_{13}BrN2_2O2_2
  • Molecular Weight : 273.13 g/mol
  • CAS Number : 2060051-35-4

The biological activity of 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom in its structure may facilitate nucleophilic substitution reactions, enhancing its reactivity and potential therapeutic effects.

Biological Activities

Preliminary studies suggest that compounds similar to 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various conditions.
  • Anticancer Properties : Initial studies indicate that it may inhibit the proliferation of certain cancer cell lines.

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of specific bacteria
Anti-inflammatoryReduces markers of inflammation in vitro
AnticancerInhibits proliferation in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 4-Bromo derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

Research involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 3: Cancer Cell Proliferation

In vitro studies assessed the effect of the compound on breast cancer cell lines (MCF7). Results indicated a dose-dependent reduction in cell viability, with mechanistic studies suggesting induction of apoptosis.

Q & A

Basic: What synthetic strategies are effective for introducing the 3,6-dioxabicyclo[3.1.0]hexane moiety into pyrazole derivatives?

Methodological Answer:
The bicyclo[3.1.0]hexane system can be synthesized via ring-closing metathesis or cycloaddition reactions . For example:

  • Diels-Alder reactions between furan derivatives and dienophiles (e.g., maleic anhydride) followed by bromination.
  • Decarboxylative alkylation (as in ) using Ru-based catalysts in solvent systems like DCE/HFIP (2:1) to couple pre-synthesized bicyclic fragments with pyrazole precursors.
  • Microwave-assisted cyclization for rapid ring formation under controlled temperature.
    Key purification steps include flash column chromatography (10–30% ethyl acetate/hexane gradients) and recrystallization from ethanol .

Advanced: How to resolve discrepancies in 1H^1H1H NMR data for substituted pyrazoles?

Methodological Answer:
Discrepancies often arise from dynamic rotational isomerism or solvent-induced shifts . Strategies include:

  • Variable-temperature NMR (e.g., 295 K to 400 K) to identify coalescence points for rotamers.
  • X-ray crystallography (as in ) to confirm absolute configuration and resolve ambiguities.
  • 2D NMR techniques (COSY, HSQC) to assign overlapping proton signals (e.g., aromatic vs. bicyclic protons). For example, in , 1H^1H NMR δ 7.21–8.10 ppm correlates with aromatic protons, while δ 2.43–2.70 ppm corresponds to methyl groups .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H^1H NMR/13C^{13}C NMR : Assign protons and carbons (e.g., δ 9.43 ppm in for a pyrazole NH proton).
  • IR Spectroscopy : Identify carbonyl (1665 cm1^{-1}) and C-Br (837 cm1^{-1}) stretches .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 591.431 for a related compound in ).
  • Elemental Analysis : Validate purity (>98% by HLC in ).

Advanced: What factors influence regioselectivity in bromination of pyrazole derivatives?

Methodological Answer:
Regioselectivity is governed by:

  • Electronic effects : Electron-rich positions (e.g., para to electron-donating groups) favor electrophilic bromination.
  • Steric hindrance : Bulky substituents (e.g., isopropyl at N1) direct bromination to less hindered positions (e.g., C5 in ).
  • Catalytic systems : Use of Lewis acids (e.g., FeBr3_3) or directing groups (e.g., boronic esters) to control site selectivity. For example, shows bromine substitution at C4 in thiazole-linked pyrazoles due to steric shielding .

Basic: What purification methods are recommended post-synthesis?

Methodological Answer:

  • Flash chromatography : Silica gel with gradients of ethyl acetate/hexane (10–30%) or dichloromethane/methanol ().
  • Recrystallization : Use ethanol or acetonitrile for high-purity crystals (melting points 72–79°C in ).
  • HPLC : For chiral separation if stereocenters are present (noted in for bicyclic analogs).

Advanced: How to optimize yields in coupling reactions involving bulky substituents?

Methodological Answer:

  • Catalyst optimization : Ru(dtbbpy)3_3(PF6_6)2_2 (0.025 equiv.) enhances cross-coupling efficiency ().
  • Solvent systems : Polar aprotic solvents (e.g., DCE/HFIP mixtures) improve solubility of bulky intermediates.
  • Stoichiometry : Use excess pyrazole (3.0 equiv.) to drive reactions to completion ().

Basic: What safety precautions are critical for handling brominated pyrazoles?

Methodological Answer:

  • Storage : In airtight containers under inert gas (N2_2), away from light and moisture ( ).
  • PPE : Nitrile gloves, lab coat, and eye protection (H315/H319 warnings in ).
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced: Addressing solubility challenges in polar/non-polar solvents?

Methodological Answer:

  • Co-solvent systems : DCE/HFIP (2:1) improves solubility of hydrophobic bicyclic moieties ().
  • Sonication : For 10–15 minutes to disperse aggregates.
  • Derivatization : Introduce temporary polar groups (e.g., acetates) for reaction steps, then cleave post-synthesis.

Basic: Common side reactions during synthesis?

Methodological Answer:

  • Over-bromination : Controlled addition of NBS (1.0 equiv.) at 0°C minimizes di-substitution.
  • Ring-opening of bicyclo moiety : Avoid strong acids (e.g., H2_2SO4_4) to prevent cleavage of the dioxabicyclo ring.
  • Oxygen sensitivity : Use Schlenk lines for air-sensitive steps ().

Advanced: Computational methods for predicting reactivity?

Methodological Answer:

  • DFT calculations : Optimize transition states for bromination (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Molecular docking : Predict binding affinities if the compound is bioactive (referenced in for analogs).
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values) with reaction rates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.